Phillipsite

Description

Properties

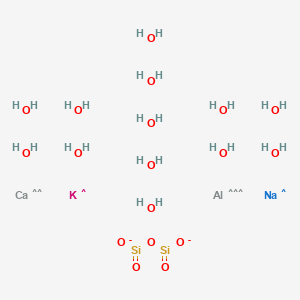

CAS No. |

12174-18-4 |

|---|---|

Molecular Formula |

AlCaH26KNaO18Si2-2 |

Molecular Weight |

499.51 g/mol |

InChI |

InChI=1S/Al.Ca.K.Na.O5Si2.13H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;/h;;;;;13*1H2/q;;;;-2;;;;;;;;;;;;; |

InChI Key |

JEWHCPOELGJVCB-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.[O-][Si](=O)O[Si](=O)[O-].[Na].[Al].[K].[Ca] |

Other CAS No. |

12174-18-4 |

Synonyms |

neapolitan yellow tuff phillipsite |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Phillipsite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite is a common zeolite mineral belonging to the tectosilicate subclass. It is a hydrated aluminosilicate (B74896) with a framework structure that encloses interconnected cavities occupied by large alkali and alkaline-earth cations and water molecules.[1] This unique structure gives rise to important properties such as ion exchange and molecular sieving capabilities, making it a subject of interest in various scientific and industrial fields, including potential applications in drug delivery and formulation. This guide provides a comprehensive overview of the core mineralogical and physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

Mineralogical Properties

This compound is a series of minerals with the general chemical formula (Ca,Na₂,K₂)₃Al₆Si₁₀O₃₂·12H₂O.[2] The members of the series are distinguished by the dominant extra-framework cation: this compound-K, this compound-Na, and this compound-Ca.[2] It crystallizes in the monoclinic crystal system, typically forming prismatic or acicular crystals that often group into spherical aggregates with a radiating fibrous structure.[2][3]

Physical Properties

The physical characteristics of this compound are crucial for its identification and potential applications. It is typically white, colorless, or with reddish or yellowish hues, and possesses a vitreous luster.[4][5]

| Property | Value | References |

| Hardness (Mohs) | 4 - 4.5 | [2][4] |

| Specific Gravity | 2.2 g/cm³ | [2][4] |

| Cleavage | Distinct on {010}, indistinct on {001} | [4] |

| Fracture | Irregular/Uneven | [4] |

| Luster | Vitreous | [2][4] |

| Streak | White | [2] |

Optical Properties

Optically, this compound is biaxial and can be either positive or negative. Its refractive indices are relatively low and show a small range of variation.

| Property | Value | References |

| Optical Class | Biaxial (+/-) | [2][4] |

| Refractive Indices | nα = 1.483 - 1.505 | [2][4] |

| nβ = 1.484 - 1.511 | [2][4] | |

| nγ = 1.486 - 1.514 | [2][4] | |

| Birefringence | 0.003 - 0.009 | [2][4] |

| 2V Angle | 60° - 90° (measured) | [2][4] |

Chemical Properties and Composition

The chemical composition of this compound is variable, with the Si/Al ratio and the nature of the extra-framework cations depending on the geological environment of formation.[6] The framework is composed of linked silicate (B1173343) and aluminate tetrahedra, creating a system of interconnected channels.[1] This open framework and the presence of charge-compensating cations are responsible for its significant ion-exchange capacity.[1] The ion exchange capacity of this compound typically ranges from 1.5 to 3.3 meq/g.[7][8]

The general chemical formula can be expressed as (K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O.[9] The specific composition of the different members of the this compound series is as follows:

| Member | Dominant Cation | Representative Formula |

| This compound-K | Potassium (K) | (K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O |

| This compound-Na | Sodium (Na) | (Na,K,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O |

| This compound-Ca | Calcium (Ca) | (Ca,K,Na)₁₋₂(Si,Al)₈O₁₆·6H₂O |

Occurrence and Formation

This compound is a mineral of secondary origin, commonly found in a variety of geological settings.[2] It frequently occurs as a low-temperature alteration product of volcanic glass in mafic volcanic rocks, such as basalt.[3][10] It is also a common authigenic mineral in deep-sea sediments and saline, alkaline-lake deposits.[2][6] Associated minerals often include other zeolites like chabazite (B1143428) and analcime, as well as calcite and smectite clays.[6][11]

Experimental Protocols

Accurate characterization of this compound is essential for its scientific study and potential applications. The following are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD)

Purpose: To identify the crystalline phases present in a sample and to determine the unit cell parameters of this compound.

Methodology:

-

Sample Preparation: The this compound sample is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: A powder X-ray diffractometer is used. Typical instrument settings for this compound analysis are:

-

X-ray source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30 mA

-

Scan range (2θ): 5° to 70°

-

Step size: 0.02°

-

Scan speed: 1-2°/minute

-

-

Data Analysis: The resulting diffraction pattern is analyzed by identifying the positions (2θ) and intensities of the diffraction peaks. These are compared with standard diffraction patterns for this compound from databases such as the International Centre for Diffraction Data (ICDD). Unit cell parameters can be refined using appropriate software.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Purpose: To observe the morphology and crystal habit of this compound and to determine its elemental composition.

Methodology:

-

Sample Preparation: this compound crystals or aggregates are mounted on an aluminum stub using double-sided carbon tape. For high-resolution imaging, the sample is coated with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

-

SEM Imaging: The sample is introduced into the SEM chamber.

-

Accelerating voltage: 15-20 kV is typically used for morphological analysis.

-

Working distance: Optimized for the best image resolution and depth of field.

-

Secondary electron (SE) or backscattered electron (BSE) detectors can be used to visualize the surface topography and compositional contrast, respectively.

-

-

EDS Analysis:

-

An EDS detector is used to collect X-rays emitted from the sample when bombarded by the electron beam.

-

The energy of these X-rays is characteristic of the elements present in the sample.

-

Quantitative analysis can be performed to determine the atomic or weight percentages of the constituent elements (e.g., Si, Al, K, Na, Ca, O). This requires the use of standards for accurate quantification.

-

Wet Chemical Analysis

Purpose: To determine the bulk chemical composition of the this compound sample with high accuracy.

Methodology:

-

Sample Digestion: A precisely weighed amount of the powdered this compound sample (e.g., 100 mg) is digested using a mixture of strong acids. A common procedure involves:

-

Initial treatment with hydrofluoric acid (HF) in a platinum crucible to dissolve the silicate framework.

-

Subsequent addition of perchloric acid (HClO₄) or a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) to remove HF and dissolve any remaining residues.

-

The solution is then evaporated to near dryness and the residue is redissolved in a dilute acid solution (e.g., 1 M HCl).

-

-

Elemental Analysis: The resulting solution is analyzed for its elemental composition using techniques such as:

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of major and trace elements (Si, Al, K, Na, Ca, etc.).

-

Atomic Absorption Spectrometry (AAS) can also be used for the analysis of specific cations.

-

-

Calculation of Chemical Formula: The weight percentages of the oxides are calculated from the elemental concentrations. The chemical formula of the this compound is then determined on the basis of a fixed number of oxygen atoms (typically 32 for the anhydrous unit cell).

Cation Exchange Capacity (CEC) Determination

Purpose: To quantify the ability of this compound to exchange its constituent cations with other cations in a solution.

Methodology:

-

Saturation with an Index Cation: A known mass of the this compound sample is repeatedly washed with a solution containing a high concentration of an index cation that is not initially present in the mineral (e.g., ammonium (B1175870) acetate, NH₄OAc, or barium chloride, BaCl₂). This process replaces the original extra-framework cations (K⁺, Na⁺, Ca²⁺) with the index cation.

-

Removal of Excess Salt: The sample is then washed with a solvent that does not cause cation exchange (e.g., ethanol (B145695) or isopropanol) to remove any entrained, non-exchanged index cation solution.

-

Displacement of the Index Cation: The index cation that is now occupying the exchange sites of the this compound is displaced by washing the sample with a solution containing a different cation in high concentration (e.g., a concentrated solution of KCl or NaCl).

-

Quantification of the Displaced Cation: The concentration of the displaced index cation in the resulting solution is determined using an appropriate analytical technique (e.g., titration, ion chromatography, or a specific ion electrode).

-

Calculation of CEC: The CEC is calculated based on the amount of the displaced index cation and the initial mass of the this compound sample, and is typically expressed in milliequivalents per 100 grams (meq/100g) or milliequivalents per gram (meq/g).

Logical Relationships of this compound Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Advanced scanning electron microscopy techniques for structural characterization of zeolites - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 4. deepseadrilling.org [deepseadrilling.org]

- 5. geo.umass.edu [geo.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. worldagroforestry.org [worldagroforestry.org]

- 9. [PDF] Determination of cation exchange capacity of natural zeolite: a revisit | Semantic Scholar [semanticscholar.org]

- 10. studfile.net [studfile.net]

- 11. Emerging analytical methods to characterize zeolite-based materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Composition of Phillipsite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillipsite, a common natural zeolite, possesses a unique framework structure that facilitates ion-exchange and adsorption properties of significant interest across various scientific and industrial domains, including potential applications in drug delivery and environmental remediation. This technical guide provides a comprehensive overview of the crystal structure and chemical composition of this compound, with a focus on quantitative data, experimental methodologies, and the intricate relationships between its compositional variations and structural parameters.

Introduction

This compound is a series of tectosilicate minerals belonging to the zeolite group, with the general chemical formula (K,Na,Ca)₁₋₂(Si,Al)₈O₁₆·6H₂O.[1] It is characterized by a framework of silica (B1680970) and alumina (B75360) tetrahedra linked to form a three-dimensional structure with interconnected channels and cavities. These channels are occupied by exchangeable cations (primarily potassium, sodium, and calcium) and water molecules.[1] The specific dominant cation gives rise to the different members of the this compound series: this compound-K, this compound-Na, and this compound-Ca.[2] The unique structural and chemical properties of this compound make it a subject of ongoing research for applications requiring controlled release and selective adsorption.

Crystal Structure

The fundamental building block of the this compound framework is a chain of doubly connected 4-membered rings of tetrahedra.[3][4] This arrangement creates a porous structure with interconnected channels in three dimensions.

Crystal System and Space Group: Natural this compound crystallizes in the monoclinic system with the space group P2₁/m.[5][6] This crystal system and space group dictate the symmetry and overall arrangement of atoms within the unit cell.

Unit Cell Parameters

The dimensions of the unit cell of this compound vary depending on the dominant extra-framework cation. These variations are a direct consequence of the different ionic radii and coordination preferences of potassium, sodium, and calcium ions within the zeolite channels. A summary of the unit cell parameters for the three main this compound species is presented in Table 1.

| This compound Species | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |

| This compound-K | 9.961 – 9.975 | 14.164 – 14.236 | 8.700 – 8.768 | 124.77 – 124.87 | ~1015 | [3] |

| This compound-Na | 10.037 – 10.082 | 14.136 – 14.194 | 8.689 – 8.719 | 125.06 – 125.21 | ~1018 | [3] |

| This compound-Ca | 9.874 – 9.995 | 14.208 – 14.271 | 8.690 – 8.735 | 124.64 – 125.09 | ~1013 | [3] |

Table 1: Unit Cell Parameters of this compound Species. This table summarizes the range of reported unit cell dimensions for this compound-K, this compound-Na, and this compound-Ca.

Atomic Coordinates

The precise positions of atoms within the unit cell are determined through single-crystal X-ray diffraction studies. The framework is composed of silicon (Si) and aluminum (Al) atoms tetrahedrally coordinated to oxygen (O) atoms. The extra-framework cations and water molecules occupy specific sites within the channels. Representative fractional atomic coordinates for a this compound sample are provided in Table 2. It is important to note that the occupancy of the Si/Al sites is disordered, and the extra-framework cation and water molecule sites can be partially occupied.

| Atom | x | y | z | Occupancy | Reference |

| K1 | 0.848 | 0.25 | 0.2076 | 1.0 | [7] |

| CA | 0.608 | 0.6262 | 0.4401 | 0.412 | [7] |

| SI1/AL1 | 0.7362 | 0.0248 | 0.2805 | 0.669 (Si), 0.331 (Al) | [7] |

| SI2/AL2 | 0.4206 | 0.1409 | 0.0019 | 0.669 (Si), 0.331 (Al) | [7] |

| SI3/AL3 | 0.0604 | 0.0078 | 0.2844 | 0.669 (Si), 0.331 (Al) | [7] |

| SI4/AL4 | 0.1204 | 0.1396 | 0.0421 | 0.669 (Si), 0.331 (Al) | [7] |

| O1 | 0.1335 | 0.0976 | 0.2289 | 1.0 | [7] |

| O2 | 0.6445 | 0.5766 | 0.1878 | 1.0 | [7] |

| O3 | 0.61 | 0.113 | 0.1728 | 1.0 | [7] |

| O4 | 0.0254 | 0.9154 | 0.1494 | 1.0 | [7] |

| O5 | 0.8957 | 0.044 | 0.2713 | 1.0 | [7] |

| O6 | 0.3022 | 0.3738 | 0.0783 | 1.0 | [7] |

| O7 | 0.7872 | 0.4795 | 0.4982 | 1.0 | [7] |

| O8 | 0.5814 | 0.75 | 0.0616 | 1.0 | [7] |

| O9 | 0.0665 | 0.25 | 0.0196 | 1.0 | [7] |

| H₂O1 | 0.7551 | 0.75 | 0.4733 | 1.0 | [7] |

| H₂O2 | 0.1552 | 0.75 | 0.4382 | 1.0 | [7] |

| H₂O3 | 0.3208 | 0.8525 | 0.174 | 1.0 | [7] |

| H₂O4 | 0.5085 | 0.25 | 0.4384 | 1.0 | [7] |

| H₂O5 | 0.5 | 0.5 | 0.5 | 1.0 | [7] |

Table 2: Representative Fractional Atomic Coordinates for this compound. The table lists the atomic positions within the unit cell, highlighting the disordered nature of the Si/Al framework and the positions of extra-framework species.

Chemical Composition

The chemical composition of this compound is highly variable, primarily in the content of extra-framework cations (K⁺, Na⁺, Ca²⁺, and sometimes Ba²⁺) and the silicon-to-aluminum ratio (Si/Al) in the framework.[4] This compositional flexibility is a key feature of zeolites and is influenced by the geochemical environment in which the this compound forms.[4]

Compositional Variations

The Si/Al ratio in this compound typically ranges from 2.44 to 2.79 in deep-sea occurrences.[8] The composition of this compound is often related to the host rock; for instance, this compound-K is common in leucitite lavas.[4] The relative abundance of alkali and alkaline earth cations in the formation environment dictates the final composition of the zeolite. A summary of the oxide weight percentages for a typical this compound is presented in Table 3.

| Oxide | Weight Percent Range | Average Weight Percent | Reference |

| SiO₂ | 53.18 - 71.15 | 62.87 | [9] |

| Al₂O₃ | 16.71 - 22.22 | 20.17 | [9] |

| K₂O | Varies | - | [8] |

| Na₂O | Varies | - | [8] |

| CaO | Varies | - | [8] |

| BaO | 0.00 - 0.73 | - | [8] |

| H₂O | Varies | - | [1] |

Table 3: Typical Chemical Composition of this compound. This table provides the range and average weight percentages of the major oxides found in this compound.

Relationship Between Composition and Crystal Structure

The chemical composition of this compound has a direct impact on its crystal structure, particularly the unit cell dimensions. The size and charge of the extra-framework cations influence the framework geometry and the volume of the unit cell.

Figure 1: Composition-Structure Relationship. This diagram illustrates the direct influence of extra-framework cations and the Si/Al ratio on the unit cell parameters and framework geometry of this compound.

Experimental Protocols

The characterization of the crystal structure and chemical composition of this compound relies on a combination of analytical techniques.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, including the unit cell parameters and space group, and to identify the mineral phase.

Methodology:

-

Sample Preparation: A single, high-quality crystal of this compound is selected and mounted on a goniometer head. For powder XRD, the sample is ground to a fine powder.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.

-

Data Processing: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.

-

Structure Solution and Refinement: The atomic positions are determined from the diffraction data using computational methods, and the structural model is refined to best fit the experimental data.

Electron Probe Microanalysis (EPMA)

Purpose: To determine the quantitative elemental composition of the this compound sample.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the this compound sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

-

Analysis: The sample is bombarded with a focused beam of high-energy electrons. This causes the atoms in the sample to emit characteristic X-rays.

-

Detection: The wavelengths and intensities of the emitted X-rays are measured using wavelength-dispersive spectrometers (WDS).

-

Quantification: The X-ray intensities from the sample are compared to those from standards of known composition to determine the concentrations of the elements present.

Figure 2: Experimental Workflow. A typical workflow for the complete characterization of a this compound sample, from collection to data analysis.

Conclusion

The crystal structure and chemical composition of this compound are intrinsically linked, with the nature of the extra-framework cations and the Si/Al ratio of the framework dictating its precise structural parameters. A thorough understanding of these properties, obtained through rigorous experimental techniques such as X-ray diffraction and electron probe microanalysis, is crucial for harnessing the potential of this compound in advanced applications. This guide provides a foundational, data-centric overview to aid researchers and scientists in their exploration of this versatile zeolite.

References

- 1. This compound | Volcanic, Zeolite, Clay | Britannica [britannica.com]

- 2. ALEX STREKEISEN-Phillipsite- [alexstrekeisen.it]

- 3. iza-online.org [iza-online.org]

- 4. IZA Commission on Natural Zeolites [iza-online.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. mindat.org [mindat.org]

- 7. america.iza-structure.org [america.iza-structure.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. researchgate.net [researchgate.net]

Phillipsite: A Comprehensive Technical Guide to its Natural Occurrence and Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phillipsite, a common zeolite mineral, is found in a variety of geological settings, originating from the alteration of volcanic materials. This technical guide provides an in-depth exploration of the natural occurrence and formation of this compound, intended for researchers, scientists, and professionals in drug development who may utilize zeolites in their work. The guide details the diverse environments where this compound is found, from deep-sea sediments to saline lakes and volcanic rocks. It further elucidates the physicochemical processes governing its formation, including diagenesis, hydrothermal alteration, and authigenesis. Quantitative data on its chemical composition, crystallographic parameters, and physical properties are summarized in structured tables for comparative analysis. Furthermore, this guide outlines the standard experimental protocols for the identification and characterization of this compound, including X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Electron Probe Microanalysis (EPMA). Visual diagrams generated using Graphviz are provided to illustrate key formation pathways and analytical workflows.

Natural Occurrence of this compound

This compound is a hydrated potassium, sodium, and calcium aluminosilicate (B74896) mineral with the general chemical formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O.[1] It is a member of the zeolite group of minerals, which are characterized by their three-dimensional framework structure of silica (B1680970) and alumina (B75360) tetrahedra. This structure results in a porous material with ion-exchange capabilities.[1] this compound is a secondary mineral, meaning it forms from the alteration of pre-existing minerals, primarily volcanic glass.[2] Its occurrence is widespread and is documented in three principal geological environments:

-

Deep-Sea Sediments: Authigenic this compound is a common constituent of deep-sea sediments, particularly in areas with slow sedimentation rates and the presence of volcanic ash.[3] It forms through the low-temperature alteration of volcanic glass (palagonite) in contact with seawater over long periods.

-

Saline and Alkaline Lakes: this compound is frequently found in volcaniclastic sediments of saline and alkaline lakes. The chemical composition of the lake water, particularly its pH and the concentration of alkali and alkaline earth metals, plays a crucial role in the formation and composition of the this compound.[4]

-

Volcanic Rocks: this compound commonly occurs as a secondary mineral filling cavities (amygdules) and fractures in mafic volcanic rocks such as basalts.[2][5][6] It forms as a result of the circulation of low-temperature hydrothermal fluids or through diagenetic processes after the emplacement of the lava flows.

Formation of this compound

The formation of this compound is a complex process influenced by several factors, including the composition of the precursor material (typically volcanic glass), the chemical and physical conditions of the environment (e.g., temperature, pressure, pH, water chemistry), and time. The primary mechanisms of this compound formation are:

-

Diagenesis of Volcanic Tuffs: In both marine and lacustrine environments, this compound forms during the diagenesis of silicic volcanic tuffs. This process involves the dissolution of volcanic glass and the subsequent precipitation of this compound and other zeolites. The composition of the resulting this compound is influenced by the composition of the original volcanic glass and the pore water chemistry.

-

Hydrothermal Alteration: In volcanic terrains, this compound can crystallize from low-temperature hydrothermal fluids (typically below 200°C) that circulate through the cooling volcanic rocks. These fluids leach silica, alumina, and alkali/alkaline earth metals from the surrounding rock, providing the necessary components for this compound precipitation in voids and fractures.

-

Authigenesis in Deep-Sea Sediments: In the deep sea, this compound forms authigenically, meaning it crystallizes in place from the surrounding sediment and pore water. This is a very slow process, occurring at low temperatures and pressures, and is dependent on the alteration of fine-grained volcanic ash dispersed within the sediments.

Below is a diagram illustrating the generalized formation pathways of this compound.

References

A Deep Dive into the Phillipsite Subgroup: A Technical Guide to Phillipsite-K, Phillipsite-Na, and Phillipsite-Ca

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the three distinct mineral species within the phillipsite subgroup of zeolites: this compound-K, this compound-Na, and this compound-Ca. As microporous crystalline aluminosilicates, these minerals exhibit significant potential in various applications, including catalysis, ion exchange, and as excipients in drug delivery systems. A thorough understanding of their individual crystallographic, chemical, and physical properties is paramount for their effective utilization. This document summarizes key quantitative data, details common experimental protocols for their characterization, and presents logical relationships through diagrams.

Comparative Analysis of this compound Subgroup Minerals

The this compound series minerals are structurally similar, belonging to the monoclinic crystal system with the space group P2₁/m.[1][2][3][4] Their fundamental building unit is a framework of silica (B1680970) and alumina (B75360) tetrahedra. The key differentiator between the species is the dominant extra-framework cation (Potassium, Sodium, or Calcium), which balances the negative charge of the aluminosilicate (B74896) framework.[5] This variation in cation content directly influences the mineral's chemical and physical properties.

Quantitative Data Summary

The following tables provide a comparative summary of the key crystallographic, chemical, and physical properties of this compound-K, this compound-Na, and this compound-Ca.

Table 1: Crystallographic Data

| Property | This compound-K | This compound-Na | This compound-Ca |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/m | P2₁/m | P2₁/m |

| Unit Cell Parameters | a = 9.8881 Åb = 14.4040 Åc = 8.6848 Åβ = 124.2711° | a = 9.96 Åb = 14.21 Åc = 14.26 Åβ = 90° | a = 9.9 Åb = 14.1 Åc = 8.66 Åβ = 124.75° |

| Unit Cell Volume (V) | 1022.20 ų | 2018.24 ų | 993.25 ų |

Table 2: Chemical Composition

| Property | This compound-K | This compound-Na | This compound-Ca |

| Ideal Formula | K₆(Si₁₀Al₆)O₃₂ · 12H₂O | (Na,K,Ca₀.₅,Ba₀.₅)₄₋₇[Al₄₋₇Si₁₂₋₉O₃₂] · 12H₂O | Ca₃(Si₁₀Al₆)O₃₂ · 12H₂O |

| Dominant Cation | Potassium (K) | Sodium (Na) | Calcium (Ca) |

| Si/Al Ratio | Variable | Variable | Variable |

Table 3: Physical and Optical Properties

| Property | This compound-K | This compound-Na | This compound-Ca |

| Color | White, colorless | White, colorless, reddish white, light yellow, pink | White, colorless, reddish white, light yellow, pink |

| Lustre | Vitreous | Vitreous | Vitreous |

| Hardness (Mohs) | 4 - 5 | 4 - 5 | 4 - 5 |

| Density (g/cm³) | ~2.2 | ~2.2 | 2.2 |

| Cleavage | Distinct on {010}, indistinct on {001} | Distinct on {010}, indistinct on {001} | Distinct on {010}, indistinct on {001} |

| Optical Class | Biaxial (+/-) | Biaxial (+/-) | Biaxial (+/-) |

| Refractive Indices | nα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514 | nα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514 | nα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514 |

| Birefringence | δ = 0.003 - 0.009 | δ = 0.003 - 0.009 | δ = 0.003 - 0.009 |

Experimental Protocols for Characterization

Accurate characterization of this compound minerals is crucial for their application. The following are detailed methodologies for key analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise crystal structure, including unit cell parameters, space group, and atomic positions of the framework and extra-framework cations and water molecules.[6]

Methodology:

-

Crystal Selection and Mounting:

-

Select a single, flawless crystal of this compound (typically < 0.25 mm in maximum dimension) under a polarizing microscope.

-

The crystal should exhibit uniform extinction every 90° of rotation.

-

Mount the selected crystal on a glass fiber or a cryo-loop using a suitable adhesive.

-

-

Data Collection:

-

Center the crystal on a four-circle goniometer of a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Perform an initial unit cell determination and orientation matrix refinement.

-

Collect a full sphere or hemisphere of diffraction data at a controlled temperature (e.g., 298 K and 100 K to study thermal behavior).[7] Data is typically collected in a series of frames with small rotational increments (e.g., 0.1-0.3°).[6]

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of hkl indices and their corresponding intensities and standard uncertainties.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model, including atomic coordinates, displacement parameters, and site occupancy factors, using full-matrix least-squares techniques.[7]

-

-

Analysis and Interpretation:

-

Analyze the final refined structure to determine bond lengths, bond angles, and the coordination environment of the extra-framework cations.

-

Difference Fourier maps can be used to locate partially occupied sites of cations and water molecules.[1]

-

Powder X-ray Diffraction (PXRD) with Rietveld Refinement

Objective: To identify the this compound species in a polycrystalline sample, determine its unit cell parameters, and quantify its abundance in a mixture.[8][9]

Methodology:

-

Sample Preparation:

-

Grind the this compound-containing sample to a fine powder (typically < 10 µm) to ensure random crystallite orientation.

-

Mount the powder in a sample holder, ensuring a flat, smooth surface.

-

-

Data Collection:

-

Collect a powder diffraction pattern using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).

-

Scan a wide 2θ range (e.g., 5-80°) with a small step size (e.g., 0.02°) and sufficient counting time per step.

-

-

Rietveld Refinement:

-

Use a suitable software package for Rietveld analysis.

-

Start the refinement with a known crystal structure model for the appropriate this compound species as the starting point.

-

Refine the following parameters in a sequential manner: scale factor, background parameters, unit cell parameters, peak shape parameters (e.g., Gaussian and Lorentzian components), and preferred orientation parameters.

-

Subsequently, refine the atomic coordinates, isotropic or anisotropic displacement parameters, and site occupancy factors of the extra-framework cations.[8]

-

-

Analysis and Interpretation:

-

Assess the quality of the refinement using goodness-of-fit indicators (e.g., Rwp, GOF).

-

The refined unit cell parameters provide precise information about the specific this compound species.

-

For multiphase samples, the Rietveld method can provide quantitative phase analysis.[10]

-

Electron Probe Microanalysis (EPMA) with Wavelength Dispersive Spectroscopy (WDS)

Objective: To obtain accurate quantitative chemical composition of the this compound crystals, including the Si/Al ratio and the content of extra-framework cations (K, Na, Ca).[11]

Methodology:

-

Sample Preparation:

-

Prepare a polished thin section or an epoxy mount of the this compound-containing material.

-

Ensure the surface is flat, highly polished, and free of scratches and contaminants.

-

Apply a thin conductive coating (e.g., carbon) to the sample surface to prevent charging under the electron beam.[12]

-

-

Instrument Setup and Calibration:

-

Use an electron probe microanalyzer equipped with multiple WDS spectrometers.

-

Set the accelerating voltage (e.g., 15 kV) and beam current (e.g., 2 nA). To minimize damage to the hydrous zeolite structure, a defocused beam (e.g., 20 µm) is often used.[11]

-

Calibrate the spectrometers using well-characterized standards for each element to be analyzed (e.g., albite for Na, orthoclase (B78304) for K, and wollastonite for Ca and Si).

-

-

Data Acquisition:

-

Select individual this compound crystals for analysis using backscattered electron (BSE) imaging.

-

Perform spot analyses on multiple points within a single crystal and on several different crystals to assess homogeneity.

-

Acquire X-ray counts for each element on both the sample and the standards.

-

-

Data Correction and Analysis:

-

Apply matrix corrections (ZAF or φ(ρz)) to the raw X-ray intensity data to account for differences in atomic number, absorption, and fluorescence between the sample and the standards.

-

Calculate the weight percentages of the oxides (e.g., SiO₂, Al₂O₃, K₂O, Na₂O, CaO).

-

From the oxide weight percentages, calculate the chemical formula of the this compound based on a fixed number of oxygen atoms (typically 32).

-

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the compositional relationships within the this compound subgroup and a general experimental workflow for their characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. mindat.org [mindat.org]

- 5. iza-online.org [iza-online.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 9. MyScope [myscope.training]

- 10. thraceanzeolite.gr [thraceanzeolite.gr]

- 11. researchgate.net [researchgate.net]

- 12. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

An In-depth Technical Guide to the Identification of Phillipsite in Geological Samples

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to identify the zeolite mineral phillipsite in geological samples. This compound, a hydrated potassium, calcium, and sodium aluminosilicate, is of interest in various scientific fields, including geology, materials science, and pharmaceuticals, due to its unique structural and chemical properties. Accurate identification is crucial for its potential applications. This document outlines the key analytical techniques, detailed experimental protocols, and data presentation for unambiguous this compound characterization.

Core Identification Techniques

The definitive identification of this compound relies on a combination of techniques that probe its crystal structure, elemental composition, and optical properties. The primary methods employed are X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), and Polarized Light Microscopy (PLM). Raman Spectroscopy can also serve as a valuable complementary technique.

Data Summary

Quantitative data for the different end-members of the this compound series—this compound-K, this compound-Na, and this compound-Ca—are summarized in the following tables for easy comparison.

Table 1: Chemical Composition of this compound Series Minerals

| Oxide | This compound-K (wt%) | This compound-Na (wt%) | This compound-Ca (wt%) |

| SiO₂ | 47.26 | 48.08 | 47.45 |

| Al₂O₃ | 21.59 | 21.97 | 21.68 |

| CaO | 5.94 | 4.31 | 8.52 |

| Na₂O | 3.28 | 4.29 | 1.88 |

| K₂O | 5.70 | 4.35 | 4.29 |

| H₂O | 16.35 | 16.63 | 16.42 |

| Total | 100.12 | 99.63 | 100.24 |

Table 2: Crystallographic Data of this compound Series Minerals

| Parameter | This compound-K | This compound-Na | This compound-Ca |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/m | P2₁/m | P2₁/m |

| a (Å) | 9.8881 - 9.975 | 10.037 - 10.082 | 9.874 - 9.995 |

| b (Å) | 14.164 - 14.4040 | 14.136 - 14.194 | 14.1 - 14.271 |

| c (Å) | 8.6848 - 8.768 | 8.689 - 8.719 | 8.66 - 8.735 |

| β (°) | 124.2711 - 124.87 | 125.06 - 125.21 | 124.64 - 125.09 |

| Z | 1 | 1 | 1 |

Table 3: Physical and Optical Properties of this compound

| Property | Description |

| Color | Colorless, white, yellowish, reddish[5] |

| Luster | Vitreous[5] |

| Hardness (Mohs) | 4 - 4.5[5] |

| Cleavage | Distinct on {010} and {100}[5] |

| Density (g/cm³) | ~2.2[8] |

| Optical Class | Biaxial (+/-)[8] |

| Refractive Indices | nα = 1.483 - 1.505nβ = 1.484 - 1.511nγ = 1.486 - 1.514[8] |

| Birefringence | 0.003 - 0.010[5] |

| 2V Angle | 60 - 90°[8] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Diffraction (XRD)

XRD is the most definitive method for identifying this compound due to its unique crystal structure, which produces a characteristic diffraction pattern.

Methodology:

-

Sample Preparation:

-

Grind the geological sample to a fine powder (<10 µm) using a micronizing mill to ensure random orientation of the crystallites. Hand grinding in an agate mortar can also be used but requires care to achieve the desired particle size.

-

To minimize preferred orientation, which can alter peak intensities, use a back-loading or side-loading sample holder.

-

The powdered sample is gently pressed into the holder to create a flat, smooth surface.

-

-

Data Acquisition:

-

Use a modern powder diffractometer equipped with a Cu Kα X-ray source.

-

Set the instrument to operate at 40 kV and 30 mA.

-

Scan the sample over an angular range of 5° to 60° 2θ with a step size of 0.02° and a count time of at least 1 second per step.

-

-

Data Analysis:

-

The resulting diffraction pattern should be compared with standard reference patterns for this compound from the International Centre for Diffraction Data (ICDD) database.

-

For quantitative analysis and to confirm the identification, perform Rietveld refinement using appropriate software (e.g., GSAS-II, FullProf). This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, phase fractions, and other structural details.[9][10]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution images of the this compound crystals, revealing their morphology, while EDS allows for in-situ elemental analysis.

Methodology:

-

Sample Preparation:

-

Mount the sample on an aluminum stub using conductive carbon tape or epoxy.

-

For non-conductive geological samples, a thin coating of carbon (typically 5-10 nm) is required to prevent charging under the electron beam.

-

Ensure the sample surface is clean and free of contaminants.

-

-

SEM Imaging:

-

Use a scanning electron microscope operating in high vacuum mode.

-

An accelerating voltage of 15-20 kV is typically sufficient for imaging and EDS analysis.

-

Use both secondary electron (SE) and backscattered electron (BSE) detectors. SE imaging provides topographical information, while BSE imaging is sensitive to atomic number contrast, helping to differentiate this compound from other minerals.

-

-

EDS Analysis:

-

Acquire EDS spectra from multiple points on the this compound crystals to assess elemental homogeneity.

-

Use an acquisition time of at least 60 seconds to obtain a good signal-to-noise ratio.

-

For quantitative analysis, use certified mineral standards for calibration. The software will apply matrix corrections (e.g., ZAF or Phi-Rho-Z) to convert X-ray intensities into elemental weight percentages.

-

Polarized Light Microscopy (PLM)

PLM is a classical technique used to observe the optical properties of minerals in a thin section, which can be diagnostic for this compound.

Methodology:

-

Sample Preparation:

-

Prepare a standard petrographic thin section of the geological sample, polished to a thickness of 30 µm.[11]

-

-

Microscopic Examination:

-

Use a polarizing microscope with both plane-polarized light (PPL) and cross-polarized light (XPL).

-

In PPL, observe the crystal habit, color, cleavage, and relief of this compound. This compound is typically colorless and has low relief.[12]

-

In XPL, observe the birefringence and extinction angle. This compound exhibits low first-order interference colors and shows inclined extinction.[12] Twinning is a common and characteristic feature of this compound, often appearing as complex cruciform or penetration twins.[5]

-

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the this compound structure, offering a molecular-level fingerprint.

Methodology:

-

Sample Preparation:

-

Minimal sample preparation is required. A small, clean fragment of the mineral or a polished thin section can be used.

-

-

Data Acquisition:

-

Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Focus the laser onto the sample using a microscope objective.

-

Acquire spectra over a Raman shift range of approximately 100 to 4000 cm⁻¹.

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the logical workflow for this compound identification and the relationship between the different analytical techniques.

Caption: Workflow for the identification of this compound in geological samples.

Caption: Relationship between analytical techniques and the information they provide for this compound identification.

Conclusion

The accurate identification of this compound in geological samples requires a multi-analytical approach. By combining the structural information from XRD, the morphological and elemental data from SEM-EDS, and the optical properties observed through PLM, a definitive identification can be achieved. Raman spectroscopy serves as a powerful complementary tool for confirming the mineral's identity at a molecular level. The detailed protocols and data provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound for their specific applications.

References

- 1. ins-europa.org [ins-europa.org]

- 2. This compound-Na Mineral Data [webmineral.com]

- 3. This compound-Ca Mineral Data [webmineral.com]

- 4. mindat.org [mindat.org]

- 5. IZA Commission on Natural Zeolites [iza-online.org]

- 6. mindat.org [mindat.org]

- 7. mindat.org [mindat.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. usna.edu [usna.edu]

- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 11. Rock Thin Sections (Petrographic Thin Section Preparation) - Kemet [kemet.co.uk]

- 12. ALEX STREKEISEN-Phillipsite- [alexstrekeisen.it]

- 13. Mineral Raman Database [lithotheque.ens-lyon.fr]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phillipsite Solubility in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a common zeolite mineral with the general formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O, plays a significant role in various geological and industrial processes.[1] Its cation-exchange properties and porous structure make it a material of interest in fields ranging from environmental remediation to catalysis. However, for applications in aqueous environments, particularly in contexts such as drug delivery systems or as an excipient in pharmaceutical formulations, a thorough understanding of its solubility and dissolution behavior is paramount. This technical guide provides a comprehensive overview of this compound solubility, drawing upon available thermodynamic data and established experimental protocols for aluminosilicate (B74896) minerals. While direct quantitative solubility data for this compound across a wide range of conditions is not extensively documented in publicly available literature, this guide synthesizes existing knowledge to provide a robust framework for its study and application.

Factors Influencing this compound Solubility

The dissolution of this compound in aqueous solutions is a complex process governed by several key factors:

-

pH of the Aqueous Medium: The pH of the solution is a critical determinant of aluminosilicate mineral solubility.[2] this compound is known to form and remain stable in alkaline environments, such as in saline, alkaline lake deposits.[3] This suggests that its solubility is likely to be at a minimum in high pH solutions and will increase in acidic conditions. At low pH, the protonation of the aluminosilicate framework can lead to the incongruent dissolution, where aluminum is preferentially leached from the structure.[2]

-

Temperature: Temperature influences the kinetics and thermodynamics of dissolution. Generally, for most minerals, solubility increases with temperature. However, the exact dependence for this compound requires experimental determination. Thermodynamic data, such as the enthalpy of dissolution, which can be derived from heat capacity measurements, is crucial for predicting the effect of temperature on solubility.

-

Chemical Composition of the Aqueous Solution: The presence of other ions in the solution can affect this compound solubility through common-ion effects or by influencing the activity of water and dissolved species. The composition of the this compound itself, particularly the nature of the extra-framework cations (K⁺, Na⁺, Ca²⁺), also plays a role in its stability and dissolution characteristics.

Thermodynamic Data

While extensive experimental solubility data for this compound is limited, thermodynamic data provides a foundation for predicting its behavior. Hemingway and Robie (1984) conducted a key study on the low-temperature heat capacities of this compound, from which fundamental thermodynamic properties have been calculated.[4]

Table 1: Thermodynamic Properties of this compound at 298.15 K [4]

| Property | Value | Units |

| Molar Mass | (Calculated for (Na1.08K0.80)Al1.88Si6.12O16 · 6H2O) | g/mol |

| Heat Capacity (Cp°) | 771.9 ± 2.4 | J/(mol·K) |

| Standard Entropy (S°) | 771.9 ± 2.4 | J/(mol·K) |

| Enthalpy Function [(H° - H°0)/T] | (Calculated from heat capacity data) | J/(mol·K) |

| Gibbs Energy Function [(G° - H°0)/T] | (Calculated from heat capacity data) | J/(mol·K) |

Note: The specific values for the enthalpy and Gibbs energy functions require integration of the heat capacity data from 0 K and are presented in the original publication. The composition of the studied this compound was (Na1.08K0.80)Al1.88Si6.12O16 · 6H2O.[4]

This thermodynamic data is essential for calculating the Gibbs free energy of reaction for the dissolution of this compound and, consequently, its solubility product constant (Ksp) at various temperatures.

Experimental Protocols for Determining this compound Solubility

To obtain precise quantitative data on this compound solubility, rigorous experimental protocols are necessary. The following methodologies are based on established practices for studying the dissolution of zeolites and other aluminosilicate minerals.

Batch Dissolution Experiments

Objective: To determine the equilibrium solubility of this compound under specific conditions of temperature, pH, and solution composition.

Methodology:

-

Material Preparation:

-

Obtain a pure, well-characterized this compound sample. Characterization should include X-ray diffraction (XRD) for phase purity, scanning electron microscopy (SEM) for morphology and particle size, and chemical analysis (e.g., X-ray fluorescence or inductively coupled plasma mass spectrometry) to determine the precise elemental composition.

-

The sample should be ground and sieved to a specific particle size fraction to ensure a consistent surface area for dissolution.

-

-

Experimental Setup:

-

A series of batch reactors (e.g., polypropylene (B1209903) or Teflon vessels) are prepared.

-

Each reactor contains a known mass of this compound and a precise volume of the desired aqueous solution (e.g., deionized water, buffer solutions of varying pH, or solutions with specific ionic strengths).

-

-

Equilibration:

-

The reactors are placed in a constant temperature bath or incubator and agitated (e.g., on a shaker table) to ensure continuous mixing and prevent concentration gradients.

-

The experiments are run for a sufficient duration to reach equilibrium, which should be determined by periodically sampling and analyzing the solution until the concentrations of dissolved species (Si, Al, K, Na, Ca) become constant.

-

-

Sampling and Analysis:

-

At predetermined time intervals, aliquots of the solution are withdrawn from each reactor using a syringe and filtered through a membrane filter (e.g., 0.22 µm) to separate the solid phase.

-

The pH of the filtrate is measured immediately.

-

The concentrations of dissolved silicon, aluminum, and the major cations (K, Na, Ca) are determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

Data Presentation:

The results of batch dissolution experiments should be tabulated to show the equilibrium concentrations of dissolved species as a function of temperature, pH, and the initial composition of the aqueous solution.

Table 2: Example Data Table for this compound Solubility from Batch Experiments

| Temperature (°C) | pH (initial) | pH (final) | [Si] (mol/L) | [Al] (mol/L) | [K] (mol/L) | [Na] (mol/L) | [Ca] (mol/L) |

| 25 | 4 | ||||||

| 25 | 7 | ||||||

| 25 | 10 | ||||||

| 50 | 7 | ||||||

| 75 | 7 |

Flow-Through Dissolution Experiments

Objective: To determine the dissolution rate of this compound under far-from-equilibrium conditions.

Methodology:

-

Reactor Setup:

-

A flow-through reactor is used, where a solution of known composition is continuously pumped through a cell containing a known mass of this compound.

-

The reactor is maintained at a constant temperature.

-

-

Experimental Procedure:

-

The flow rate of the solution is carefully controlled to ensure that the solution leaving the reactor is far from equilibrium with respect to this compound.

-

The effluent solution is collected at regular intervals.

-

-

Analysis:

-

The concentrations of dissolved Si, Al, and cations in the effluent are measured as described for the batch experiments.

-

The dissolution rate is calculated from the measured concentrations, the flow rate, and the surface area of the this compound sample.

-

Data Presentation:

The dissolution rates, typically expressed in moles per square meter per second (mol m⁻² s⁻¹), should be tabulated as a function of temperature, pH, and solution composition.

Table 3: Example Data Table for this compound Dissolution Rates from Flow-Through Experiments

| Temperature (°C) | pH | Flow Rate (mL/min) | Dissolution Rate (mol m⁻² s⁻¹) |

| 25 | 4 | ||

| 25 | 7 | ||

| 25 | 10 | ||

| 50 | 7 |

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

References

Thermal Stability of Phillipsite Zeolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of phillipsite zeolite, a hydrated aluminosilicate (B74896) mineral with a framework structure. Understanding the thermal behavior of this compound is crucial for its various applications, including as a catalyst, adsorbent, and in drug delivery systems, where it may be subjected to varying temperature regimes. This document details the dehydration processes, structural transformations upon heating, and the key analytical techniques used to characterize these changes.

Introduction to this compound and its Thermal Behavior

This compound is a member of the zeolite group of minerals with the general chemical formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O.[1][2][3] Its three-dimensional framework structure consists of interconnected cavities and channels occupied by water molecules and exchangeable cations (K⁺, Na⁺, Ca²⁺).[1][2] The thermal stability of this compound is primarily dictated by the dehydration process, which involves the loss of these water molecules upon heating. This dehydration is often a multi-step process and can lead to significant, and sometimes irreversible, changes in the crystal structure, ultimately culminating in structural collapse at higher temperatures.[4] The precise temperatures at which these events occur are influenced by factors such as the type of extra-framework cation and the Si/Al ratio of the framework.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using various thermoanalytical techniques. The following tables summarize the key temperature ranges for dehydration and structural collapse as reported in the literature. These values can vary depending on the specific composition of the this compound sample and the experimental conditions.

| This compound Type | Dehydration Temperature Range (°C) | Key Observations |

| This compound (General) | 20 - 350 | Characterized by low-temperature shoulders at approximately 20°C and 140°C, followed by a straight-line portion between 150°C and 350°C.[5] |

| Na-Phillipsite | Not explicitly detailed in the provided results. | The general dehydration behavior is expected to be within the broader range for this compound. |

| K-Phillipsite | Not explicitly detailed in the provided results. | The general dehydration behavior is expected to be within the broader range for this compound. |

| Ca-Phillipsite | Not explicitly detailed in the provided results. | The general dehydration behavior is expected to be within the broader range for this compound. |

| This compound Type | Structural Collapse/Transformation Temperature (°C) | Resulting Phases |

| Cs-exchanged this compound | 600 | Cs-feldspar-type phase |

| Cs-exchanged this compound | 800 - 1000 | Pollucite (CsAlSi₂O₆) |

Experimental Protocols

The characterization of the thermal stability of this compound zeolite relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for quantifying water loss during dehydration.

Objective: To determine the temperature ranges and quantify the mass loss associated with the dehydration of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed into a crucible (e.g., alumina (B75360) or platinum).[6]

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA balance.

-

Set the desired atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon (e.g., 20-50 mL/min), to prevent oxidative reactions.[7]

-

Program the temperature profile. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[8]

-

-

Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots mass (or mass percentage) against temperature. The derivative of this curve (DTG curve) shows the rate of mass change and helps to identify the temperatures of maximum dehydration rates.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique detects thermal events such as phase transitions, crystallization, and decomposition.

Objective: To identify the endothermic and exothermic events associated with the dehydration and structural transformations of this compound.

Instrumentation: A DTA instrument consisting of a furnace, sample and reference holders with integrated thermocouples, and a control and data acquisition system.

Procedure:

-

Sample Preparation: A small amount of the powdered this compound sample is placed in a sample crucible. An equal amount of a thermally inert reference material (e.g., calcined alumina) is placed in an identical reference crucible.

-

Instrument Setup:

-

Place the sample and reference crucibles in their respective holders within the DTA furnace.

-

Set the desired atmosphere (typically inert, as in TGA).

-

Program the temperature profile, usually a linear heating rate (e.g., 10°C/min) over the desired temperature range.

-

-

Data Acquisition: The instrument heats both the sample and the reference and records the differential temperature (ΔT) as a function of the sample or furnace temperature.

-

Data Analysis: The DTA curve plots ΔT against temperature. Endothermic events (e.g., dehydration) result in a negative peak, while exothermic events (e.g., recrystallization) produce a positive peak.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

In-situ High-Temperature X-ray Diffraction (HT-XRD) allows for the real-time monitoring of crystallographic changes in a material as it is heated.

Objective: To identify changes in the crystal structure of this compound, including lattice parameter variations, phase transitions, and amorphization, as a function of temperature.

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber or furnace that allows for heating the sample while collecting diffraction data.

Procedure:

-

Sample Preparation: A powdered this compound sample is mounted on a high-temperature sample holder.

-

Instrument Setup:

-

The sample holder is placed inside the high-temperature chamber of the diffractometer.

-

The desired atmosphere (e.g., air, inert gas, or vacuum) is established.[9]

-

A temperature program is set, which can involve stepwise heating with data collection at each temperature step or continuous heating while rapidly collecting diffraction patterns.[9][10][11]

-

-

Data Acquisition: XRD patterns are collected at various temperatures throughout the heating program.[9][10][11][12]

-

Data Analysis: The collected XRD patterns are analyzed to determine changes in peak positions, intensities, and the appearance or disappearance of diffraction peaks. This information is used to calculate lattice parameters, identify new crystalline phases, or confirm the transition to an amorphous state.

Visualization of Thermal Decomposition Pathway

The thermal decomposition of this compound can be visualized as a sequential process. The following diagrams illustrate the general workflow for analyzing thermal stability and the logical progression of structural changes.

Factors Influencing Thermal Stability

The thermal stability of this compound is not constant and is influenced by several factors:

-

Cation Composition: The nature of the extra-framework cations (Na⁺, K⁺, Ca²⁺) plays a significant role. Cations with higher charge density tend to bind water molecules more strongly, which can affect the dehydration temperature.

-

Si/Al Ratio: A higher silicon-to-aluminum ratio in the zeolite framework generally leads to greater thermal stability. This is because the Si-O bond is stronger than the Al-O bond.

-

Structural Defects: The presence of defects in the crystal lattice can create sites that are more susceptible to thermal degradation.

Conclusion

The thermal stability of this compound zeolite is a complex process involving dehydration and subsequent structural transformations. A thorough understanding of this behavior, obtained through techniques such as TGA, DTA, and HT-XRD, is essential for optimizing its performance in various scientific and industrial applications. The data and protocols presented in this guide provide a foundational framework for researchers and professionals working with this versatile material.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. epfl.ch [epfl.ch]

- 7. researchgate.net [researchgate.net]

- 8. tainstruments.com [tainstruments.com]

- 9. ceat.okstate.edu [ceat.okstate.edu]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

The Genesis of Phillipsite in Deep-Sea Sediments: A Geochemical Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, formation mechanisms, and physicochemical properties of phillipsite, a common zeolite mineral found in deep-sea sediments. While primarily a subject of geochemical and oceanographic research, the unique crystalline structure and ion-exchange capabilities of zeolites like this compound offer potential, though underexplored, applications in fields such as catalysis and adsorption, which may be of peripheral interest to the drug development industry for applications in drug delivery or formulation.

Executive Summary

This compound is an authigenic zeolite mineral, meaning it forms in situ within deep-sea sediments through the low-temperature alteration of volcanic material.[1][2][3][4][5][6] Its formation is a slow process, taking place over hundreds of thousands to millions of years, and is predominantly associated with the alteration of basaltic glass.[1] This guide will delve into the geochemical pathways of this compound formation, its chemical and physical characteristics, and the experimental methods used to study this deep-sea mineral.

Origin and Formation of this compound in Deep-Sea Sediments

The genesis of this compound in the marine environment is intrinsically linked to volcanic activity and the subsequent chemical reactions that occur on the seafloor over geological timescales.

Precursor Materials: The Volcanic Contribution

The primary precursor for the formation of this compound in deep-sea sediments is volcanic glass, particularly basaltic glass, which is a major component of the oceanic crust.[1][4][5][7][8][9][10] When molten lava from submarine volcanic eruptions comes into contact with cold seawater, it quenches rapidly, forming an amorphous, glassy material. This basaltic glass is thermodynamically unstable in the deep-sea environment and undergoes a process of alteration known as palagonitization.[4][5] During palagonitization, the glass hydrates and begins to break down, releasing key chemical constituents into the surrounding pore waters.

The Geochemical Environment of Formation

This compound crystallization is favored in specific deep-sea environments characterized by:

-

Slow Sedimentation Rates: this compound is most abundant in areas with low rates of sediment accumulation, such as pelagic red clays, calcareous oozes, and siliceous oozes.[1][2][9][11] Slow sedimentation allows for prolonged interaction between the volcanic glass and seawater, providing sufficient time for the chemical reactions leading to this compound formation to proceed.

-

Shallow Burial Depths: The formation of this compound typically occurs near the sediment-water interface or at shallow burial depths within the sediment column.[1][9]

-

Pore Water Chemistry: The interstitial pore waters in these sediments become enriched in silica (B1680970), alumina, and alkali metals (potassium and sodium) from the dissolution of volcanic glass. These elements are the fundamental building blocks for the aluminosilicate (B74896) framework of this compound.

Authigenic Crystallization Pathway

The formation of this compound is an authigenic process, occurring directly within the sediment. The dissolved constituents from the altered volcanic glass reach a state of supersaturation in the pore water, leading to the nucleation and subsequent growth of this compound crystals. This process is a type of diagenesis, which refers to the physical and chemical changes that occur in sediments after their initial deposition.

The general chemical reaction can be conceptualized as:

Volcanic Glass + Seawater → Dissolved Si, Al, K, Na + other ions → this compound

The estimated growth periods for this compound crystals range from 150,000 to over a million years, with some evidence suggesting continuous growth for as long as 10 million years.[1]

Physicochemical Properties and Data

Chemical Composition

This compound is a hydrated potassium, calcium, and aluminum silicate (B1173343) with a general chemical formula of (Ca,Na₂,K₂)₃Al₆Si₁₀O₃₂·12H₂O.[11] The specific composition of this compound found in deep-sea sediments can vary, but it is typically enriched in potassium and sodium.[1] The Si/Al ratio in deep-sea this compound generally ranges from 2.44 to 2.79.[12] The composition is also influenced by the chemistry of the parent volcanic rock.[1][6]

| Property | Value | Reference |

| Chemical Formula | (Ca,Na₂,K₂)₃Al₆Si₁₀O₃₂·12H₂O | [11] |

| Si/Al Ratio | 2.44 - 2.79 | [12] |

| Dominant Cations | K⁺, Na⁺ | [1] |

| Barium Oxide (BaO) Content | 0.00 - 0.73 wt% | [12] |

Crystallography and Physical Properties

This compound crystallizes in the monoclinic system, often forming complex cruciform twins.[11] The crystals are typically small, ranging in size from 2 to 400 micrometers.[1]

| Property | Value | Reference |

| Crystal System | Monoclinic | [11] |

| Crystal Habit | Prismatic twins or twinned clusters | [1] |

| Mohs Hardness | 4.5 | [11] |

| Specific Gravity | 2.2 | [11] |

| Mean Refractive Index | 1.477 - 1.486 | [12] |

Associated Minerals and Diagenetic Relationships

This compound in deep-sea sediments is often found in association with a suite of other authigenic and detrital minerals.

Common Mineral Associations

The most common minerals found alongside this compound include:

-

Clinoptilolite: Another common authigenic zeolite in deep-sea sediments.[1] Some research suggests that this compound may be a metastable phase that can transform into the more thermodynamically stable clinoptilolite over geological time with increased burial depth and temperature.[7]

-

Smectite Clays: These are a group of clay minerals that are also common alteration products of volcanic glass.[1]

-

Iron and Manganese Oxides/Hydroxides: These are frequently found as coatings on other minerals or as micronodules within the sediment.[1]

-

Barite: This mineral is occasionally found in association with this compound.[1]

This compound-Clinoptilolite Relationship

The relationship between this compound and clinoptilolite provides insights into the diagenetic evolution of deep-sea sediments. This compound tends to form more readily and at shallower depths, while clinoptilolite formation is favored in environments with higher silica activity, often associated with the dissolution of biogenic silica (e.g., from radiolarians).[2]

Experimental Protocols for the Study of this compound

The investigation of this compound in deep-sea sediments employs a range of analytical techniques to determine its structure, composition, and formation environment.

Mineral Identification and Structural Analysis

-

X-Ray Diffraction (XRD): This is the primary technique used for the identification of this compound and other crystalline minerals in sediment samples.[1] The sample is powdered and irradiated with X-rays, and the resulting diffraction pattern is unique to the crystal structure of the minerals present.

Morphological and Compositional Analysis

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and texture of this compound crystals and their relationship with other sediment components at high magnification.[13][14]

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS allows for the semi-quantitative elemental analysis of individual this compound crystals or other mineral grains.[13][14]

-

Transmission Electron Microscopy (TEM): TEM provides even higher resolution imaging of the crystal structure and can be used to identify very fine-grained associated minerals.[13][14]

-

Electron Probe Microanalysis (EPMA): This technique provides precise, quantitative chemical analyses of small spots on a mineral grain, allowing for the detailed characterization of compositional variations within and between this compound crystals.

Hydrothermal Synthesis Experiments

-

Laboratory Synthesis: To better understand the formation conditions of this compound, researchers conduct hydrothermal synthesis experiments.[15][16][17] These experiments typically involve reacting a starting material, such as volcanic ash or synthetic gels of appropriate composition, with alkaline solutions at elevated temperatures and pressures in a sealed reaction vessel. The products are then analyzed using XRD and SEM to identify the synthesized minerals and determine the optimal conditions for this compound crystallization.

Visualizing this compound Formation and Analysis

The following diagrams illustrate the key pathways and workflows related to the study of this compound in deep-sea sediments.

Caption: A diagram illustrating the formation pathway of this compound from volcanic precursors.

Caption: A simplified workflow for the analysis of this compound in deep-sea sediment samples.

Conclusion

The origin of this compound in deep-sea sediments is a testament to the slow, yet powerful, geochemical processes that shape the marine environment. Its formation from the alteration of volcanic glass highlights the significant role of volcanism in controlling the mineralogy of the seafloor. While the direct applications of deep-sea this compound in drug development are not established, a thorough understanding of its formation and properties contributes to the broader field of material science. The unique porous structure of zeolites, in general, continues to inspire research into their potential use as molecular sieves, catalysts, and platforms for controlled release, areas of science that can, and do, intersect with the pharmaceutical industry. Further research into the specific properties of marine-formed this compound may yet uncover novel applications.

References

- 1. iza-online.org [iza-online.org]

- 2. Oceanic minerals: Their origin, nature of their environment, and significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. ALEX STREKEISEN-Phillipsite- [alexstrekeisen.it]

- 7. deepseadrilling.org [deepseadrilling.org]

- 8. researchgate.net [researchgate.net]

- 9. deepseadrilling.org [deepseadrilling.org]

- 10. Proc. IODP, 330, Site U1372 [publications.iodp.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

- 15. redalyc.org [redalyc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Geochemical Conditions for Phillipsite Crystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phillipsite, a zeolite mineral with the general chemical formula (K,Na,Ca)1-2(Si,Al)8O16·6H2O, is of significant interest due to its widespread occurrence in various geological settings and its potential applications in catalysis, ion exchange, and adsorption.[1][2] Understanding the precise geochemical conditions that favor its crystallization is crucial for both predicting its natural distribution and for its controlled synthesis in laboratory and industrial settings. This technical guide provides an in-depth overview of the core geochemical parameters governing this compound formation, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Natural Occurrence and Formation Environments

This compound is a common authigenic mineral found in a variety of environments, primarily resulting from the alteration of volcanic materials.[1][3] Its formation is intricately linked to the interaction of these precursors with alkaline and saline waters over geological timescales.

Key Formation Environments:

-

Deep-Sea Sediments: this compound is an abundant authigenic constituent of deep-sea sediments worldwide, forming from the alteration of basaltic glass (sideromelane) in contact with seawater or pore water.[1][3]

-

Saline, Alkaline Lakes: In hydrologically closed basins with arid climates, volcanic tuff alters to this compound in the resulting saline and alkaline lake waters.[3][4]

-

Volcanic Rocks: It frequently occurs as fillings in amygdaloidal cavities and veins within basaltic rocks.[3][5][6]

-

Tuffaceous Sedimentary Rocks: this compound forms through the diagenesis of rhyolitic vitric tuff and welded tuff in terrestrial settings.[3]

-

Soils: In areas with tuffaceous soil or climates that produce alkaline soil water, this compound can crystallize from the reaction between volcanic glass or clay minerals and saline pore water.[3]

Geochemical Parameters Influencing Crystallization

The crystallization of this compound is a complex process governed by several key geochemical parameters. These include the nature of the precursor material, the temperature and pressure of the system, the pH of the reacting solution, and the chemical composition of the parent solution, particularly the Si/Al ratio and the concentration of alkali and alkaline earth cations.

Precursor Materials

The primary precursor for natural this compound formation is volcanic glass, ranging in composition from mafic (basaltic) to silicic (rhyolitic).[3][4][7] In laboratory syntheses, various sources of silica (B1680970) and alumina (B75360) are utilized.

-

Natural Precursors:

-

Synthetic Precursors: